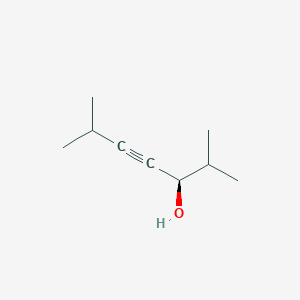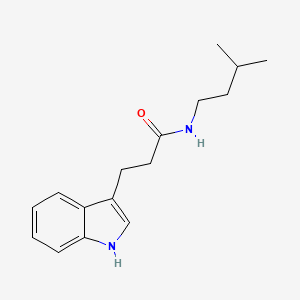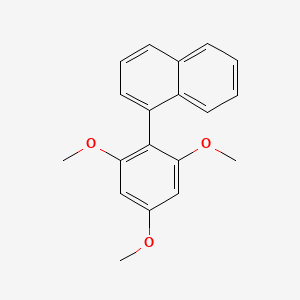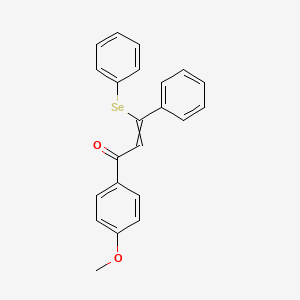![molecular formula C11H24GeO4 B14216788 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane CAS No. 823180-76-3](/img/structure/B14216788.png)
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane typically involves the reaction of germanium tetrachloride with isopropanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product under controlled conditions. The reaction conditions, such as temperature, pressure, and the choice of solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of germanium.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
科学研究应用
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as semiconductors and optical devices, due to its unique electronic properties.
作用机制
The mechanism of action of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, affecting their function and activity. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxaborolane: Similar in structure but contains boron instead of germanium.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxasilane: Contains silicon instead of germanium.
2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxastannane: Contains tin instead of germanium.
Uniqueness
The uniqueness of 2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane lies in its germanium core, which imparts distinct electronic and chemical properties compared to its silicon, boron, and tin analogs. These properties make it particularly valuable in applications requiring specific electronic characteristics, such as in semiconductor technology and advanced materials research.
属性
CAS 编号 |
823180-76-3 |
|---|---|
分子式 |
C11H24GeO4 |
分子量 |
292.94 g/mol |
IUPAC 名称 |
2,2-di(propan-2-yloxy)-1,3,2-dioxagermocane |
InChI |
InChI=1S/C11H24GeO4/c1-10(2)15-12(16-11(3)4)13-8-6-5-7-9-14-12/h10-11H,5-9H2,1-4H3 |
InChI 键 |
YJGZIKVKNRWVAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O[Ge]1(OCCCCCO1)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


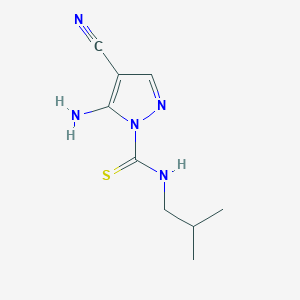
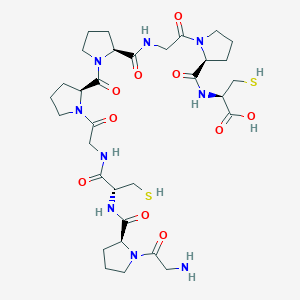
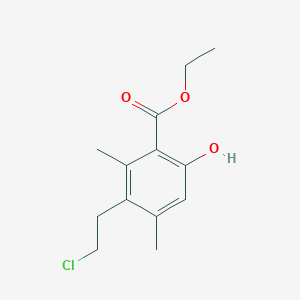
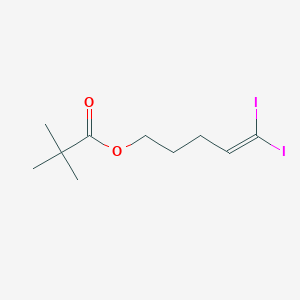
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
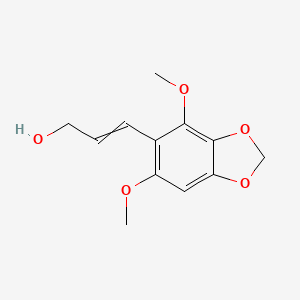
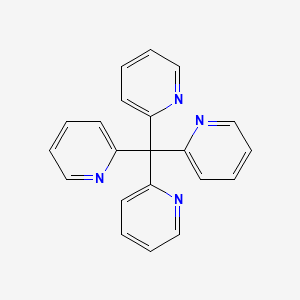
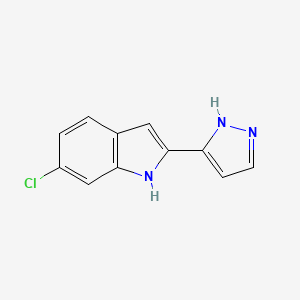
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
